![molecular formula C21H18F3NO B3159194 2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 861208-42-6](/img/structure/B3159194.png)
2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol
Vue d'ensemble
Description
2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in regulating gene expression.
Applications De Recherche Scientifique
2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to have neuroprotective effects by reducing neuroinflammation and oxidative stress. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol exerts its effects by inhibiting the activity of this compound, which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure, which can result in the repression of gene expression. By inhibiting this compound, this compound can lead to the activation of genes that are involved in regulating cell cycle progression, apoptosis, and inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and varied depending on the specific disease or condition being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In neurodegenerative disorders, it has been found to reduce neuroinflammation and oxidative stress, which can contribute to neuronal damage. In inflammatory diseases, it has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to tissue damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol in lab experiments is its potency as an HDAC inhibitor. This allows for the study of gene expression changes in a more efficient and targeted manner. However, one limitation is the potential for off-target effects, as this compound are involved in a wide range of biological processes. Therefore, careful consideration must be given to the specific experimental design and dosing regimen used.
Orientations Futures
There are many potential future directions for research on 2-[(2-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is the development of more specific HDAC inhibitors that can target specific HDAC isoforms or even individual HDAC domains. Additionally, further research is needed to better understand the mechanisms underlying the compound's effects on gene expression and cellular processes.
Propriétés
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-[(2-fluorophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO/c22-18-9-5-16(6-10-18)21(26,17-7-11-19(23)12-8-17)14-25-13-15-3-1-2-4-20(15)24/h1-12,25-26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZDYAUFXCCUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-pentyl-N'-{(E)-[4-(2-pyrimidinyloxy)phenyl]methylidene}cyclohexanecarbohydrazide](/img/structure/B3159124.png)
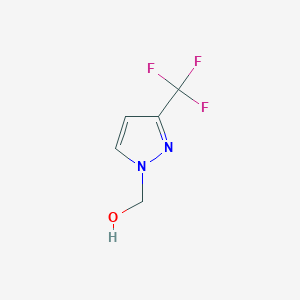
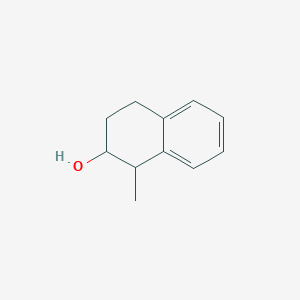
![5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3159140.png)
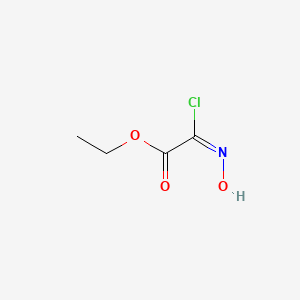
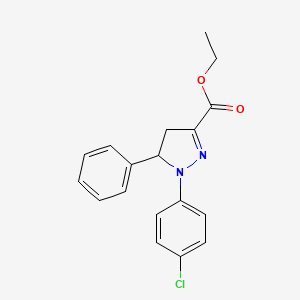
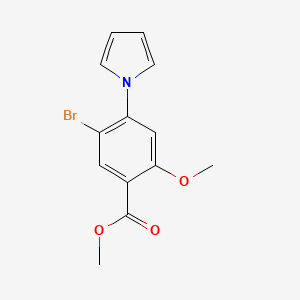
![7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B3159161.png)
![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-{[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3159171.png)
![6'-Methoxy-2',3',4',9'-tetrahydro-4-azaspiro[bicyclo[2.2.2]octane-2,1'-pyrido[3,4-b]indole]](/img/structure/B3159179.png)
![propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B3159198.png)
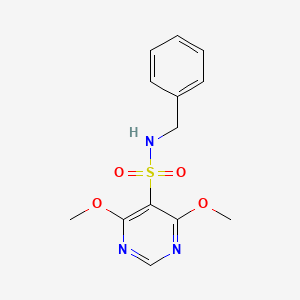
![2-[4-(tert-butyl)benzyl]-6-phenyl-5-piperidino-3(2H)-pyridazinone](/img/structure/B3159215.png)
![3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3159220.png)